N-(2-Benzoylphenyl)-2-furamide
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Overview
Description
N-(2-Benzoylphenyl)-2-furamide is an organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a furan ring through an amide linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylphenyl)-2-furamide typically involves the reaction of 2-aminobenzophenone with furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient and controlled synthesis of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylphenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The amide linkage can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-(2-Benzylphenyl)-2-furamide.
Substitution: N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Benzoylphenyl)-2-furamide has found applications in various scientific research areas:
Chemistry: Used as a model compound to study intramolecular hydrogen bonding and non-covalent interactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-Benzoylphenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the furan ring can engage in aromatic stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoylphenyl)acetamide
- N-(2-Benzoylphenyl)oxalamate
- N1,N2-bis(2-Benzoylphenyl)oxalamide
Uniqueness
N-(2-Benzoylphenyl)-2-furamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H13NO3 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H13NO3/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-18(21)16-11-6-12-22-16/h1-12H,(H,19,21) |
InChI Key |
QFKNOCSHQDYDMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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